4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one
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Overview
Description
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidin-2-ones. . This compound is characterized by a pyrrolidin-2-one core with a 3,3-dimethoxycyclobutyl substituent, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential biological activities and therapeutic properties . The compound’s unique structure makes it a valuable tool for investigating various biochemical pathways and molecular targets. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one core allows it to bind to various enzymes and receptors, modulating their activity . The 3,3-dimethoxycyclobutyl substituent further enhances its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique 3,3-dimethoxycyclobutyl substituent of this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3,3-dimethoxycyclobutyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(14-2)4-8(5-10)7-3-9(12)11-6-7/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLLMZZHDZGOQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C2CC(=O)NC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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